molecular formula C15H11N3O B3159305 2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine CAS No. 861212-91-1

2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine

Cat. No. B3159305
CAS RN: 861212-91-1
M. Wt: 249.27 g/mol
InChI Key: WLNGIQKWXYVNJY-UHFFFAOYSA-N
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Description

2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine is a bicyclic heterocyclic compound. It contains one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. The systematic IUPAC name of the prototypical unsubstituted monomer is 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine . These compounds are products of condensation between an amine, a phenol, and formaldehyde, leading to the formation of thermoset resins or thermosetting polymers .


Synthesis Analysis

Benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde. Alternatively, they can be prepared sequentially. The curing of benzoxazines occurs through thermal ring-opening polymerization, either with or without a catalyst. The resulting high molecular weight thermoset polymer matrix finds applications in fiber-reinforced plastics and adhesives .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine consists of a benzene ring fused with a 1,3-oxazine ring. The presence of the phenyl group imparts aromatic character to the compound. The specific arrangement of atoms and bonds in the ring system determines its properties and reactivity .


Chemical Reactions Analysis

Benzoxazines undergo curing via thermal ring-opening polymerization. This process leads to the formation of a rigid, high molecular weight thermoset polymer matrix. The resulting material exhibits enhanced mechanical performance, flame resistance, and fire resistance compared to epoxy and phenolic resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (211.264 g/mol), melting point, solubility, and stability. Further experimental characterization would be necessary to provide detailed data .

Future Directions

Research on benzoxazines continues to explore different curing temperatures, polymer properties, and applications. Future directions may involve tailoring benzoxazines for specific industrial needs, optimizing their properties, and developing novel derivatives .

properties

IUPAC Name

2-phenyl-9H-pyrazolo[4,3-b][1,4]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-2-6-11(7-3-1)18-10-14-15(17-18)16-12-8-4-5-9-13(12)19-14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGIQKWXYVNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=N2)NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine
Reactant of Route 2
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine
Reactant of Route 3
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine
Reactant of Route 4
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine
Reactant of Route 5
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine
Reactant of Route 6
2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine

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